2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile
CAS No.: 1780262-79-4
Cat. No.: VC3110997
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1780262-79-4 |
|---|---|
| Molecular Formula | C7H7N3S |
| Molecular Weight | 165.22 g/mol |
| IUPAC Name | 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile |
| Standard InChI | InChI=1S/C7H7N3S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-2,4H2,(H,9,10) |
| Standard InChI Key | QSYLHKRFVRJGHZ-UHFFFAOYSA-N |
| SMILES | C1CSCC2=C1NN=C2C#N |
| Canonical SMILES | C1CSCC2=C1NN=C2C#N |
Introduction
Structural Characteristics and Chemical Properties
2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is characterized by a bicyclic heterocyclic structure consisting of a fused thiopyrano-pyrazole core. The thiopyrano ring incorporates a sulfur atom, which distinguishes it from oxygen-containing pyrano analogs, while the pyrazole ring contributes to its nitrogen-rich character. The tetrahydro prefix indicates partial saturation of the thiopyrano ring, and the nitrile (-CN) group at the 3-position adds to its electronic properties and potential reactivity.
The molecular formula for this compound is C7H7N3S with a molecular weight of approximately 165.22 g/mol. The compound is registered under CAS number 1780262-79-4, indicating its recognition in chemical databases . Its structural features contribute to a unique electronic profile that influences its chemical behavior and potential applications.
Spectroscopic Characteristics
While specific spectroscopic data for the unsubstituted 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is limited in the available literature, data from structurally related compounds can provide insights into its expected spectral properties. For instance, similar nitrile-containing heterocycles typically show characteristic IR absorptions around 2200-2220 cm^-1 for the CN stretch. NMR spectra would likely show distinct patterns for the methylene groups in the tetrahydrothiopyrano ring and the protons associated with the pyrazole moiety.
Comparative Analysis with Structurally Related Compounds
The base structure of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile serves as a scaffold for various derivatives with different substituents that can significantly alter the compound's properties and potential applications.
Table 1: Structural Comparison of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile and Its Derivatives
The presence of different substituents at the N-2 position (methyl, ethyl, isopropyl) alters the steric and electronic properties of the molecules. These modifications can significantly influence lipophilicity, hydrogen bonding capabilities, and potential interactions with biological targets.
Synthesis Methods
The synthesis of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile and its derivatives typically involves multicomponent reactions and cyclocondensation approaches. Based on synthetic methods for structurally related compounds, several viable routes can be identified.
Multicomponent Reaction Approach
One common synthetic strategy employs multicomponent reactions involving aldehydes, active methylene compounds like malononitrile, and hydrazine derivatives. This approach follows methodologies similar to those used for other fused heterocyclic systems.
The reaction typically proceeds through the formation of a pyrazole intermediate, followed by cyclization to form the thiopyrano ring. These reactions often benefit from catalysts such as nano-eggshell/Ti(IV), which provides mild conditions, short reaction times, and high yields.
Cyclization of Functionalized Precursors
Another approach involves the functionalization of preformed heterocycles followed by cyclization reactions. For example, pyrazole derivatives containing appropriate functional groups can undergo intramolecular cyclization to form the thiopyrano ring.
Table 2: Synthetic Approaches for Thiopyrano-Pyrazole Compounds
| Synthetic Approach | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent Reaction | Aldehydes, malononitrile, hydrazine derivatives | Solvent-free or catalytic conditions | One-pot synthesis, atom economy | Complex product mixtures possible |
| Pyrazole Functionalization and Cyclization | Functionalized pyrazoles, sulfur-containing reagents | Varied (acidic/basic) | Control over regioselectivity | Multiple steps required |
| Green Chemistry Approach | Similar starting materials as MCR | Water as solvent, recyclable catalysts | Environmentally friendly, sustainable | May have lower yields |
Specific Examples from Related Compounds
While direct synthesis information for 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is limited in the provided search results, synthesis methods for structurally related compounds can provide valuable insights. For instance, thiopyrano[2,3-d]thiazolidinones are synthesized via Knöevenagel condensation of thiazolidinones with appropriate aldehydes . Similar condensation strategies could potentially be applied to the synthesis of our target compound.
The synthesis of 2-oxo-6-aryl-4-(piperidin/pyrrolidin-1-yl)-2H-pyran-3-carbonitrile involves the use of DMF as a solvent and KOH as a base, with reaction temperatures around 100°C . These conditions could be adapted for the synthesis of thiopyrano-pyrazole derivatives by using appropriate starting materials.
Chemical Reactivity
The chemical reactivity of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is primarily determined by its functional groups and structural features. Understanding these reactivity patterns is crucial for developing derivatives with enhanced properties.
Nitrile Group Transformations
The nitrile group at position 3 can undergo various transformations, similar to those observed in other cyanoheterocycles:
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Hydrolysis to carboxylic acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form carboxylic acid derivatives, as evidenced by the existence of 1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid .
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Reduction to primary amines: Reducing agents such as lithium aluminum hydride can convert the nitrile group to a primary amine, creating potential for further functionalization.
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Addition reactions: The electrophilic carbon of the nitrile group can react with nucleophiles to form various functional groups including amidines and amides.
Sulfur Atom Reactivity
The sulfur atom in the thiopyrano ring represents another reactive site:
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Oxidation: The sulfur can be oxidized to form sulfoxides or sulfones, as demonstrated by the existence of 1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide .
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Nucleophilic substitution: Under certain conditions, the sulfur atom can participate in nucleophilic substitution reactions.
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Ring transformations: The thiopyrano ring can potentially undergo ring-opening or ring-contraction reactions under specific conditions.
Pyrazole N-Substitution
The N-2 position of the pyrazole ring serves as a site for various substitutions, as evidenced by the existence of 2-methyl, 2-ethyl, and 2-isopropyl derivatives . These substitutions can be achieved through alkylation reactions using appropriate alkyl halides or other alkylating agents.
| Structural Feature | Potential Impact on Biological Activity | Examples in Related Compounds |
|---|---|---|
| Nitrile group at C-3 | Hydrogen bond acceptor, potential covalent interaction with nucleophilic residues | 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile and its N-substituted derivatives |
| N-2 alkyl substitution | Increased lipophilicity, steric effects at binding sites | 2-Methyl, 2-Ethyl, and 2-Isopropyl derivatives |
| Sulfone group | Enhanced hydrogen bonding, increased polarity | 1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide |
| Fused bicyclic system | Conformational restriction, specific spatial arrangement of functional groups | All thiopyrano-pyrazole derivatives |
Comparison with Other Bioactive Heterocycles
In the broader context of medicinal chemistry, thiopyrano-pyrazole compounds can be compared with other bioactive heterocycles. For instance, pyranopyridine-3-carbonitrile derivatives have been prepared and evaluated for various biological activities . The replacement of one nitrogen atom in the pyrazole ring with a carbon atom, as in pyridine, alters the electronic distribution and hydrogen bonding patterns, potentially leading to different biological profiles.
Similarly, 2H-pyranones and their derivatives have shown diverse biological activities . The replacement of oxygen with sulfur, as in thiopyrano compounds, typically enhances lipophilicity and alters the electronic properties of the heterocyclic system.
Applications in Medicinal Chemistry and Materials Science
The unique structural features of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile position it as a potential candidate for various applications in medicinal chemistry and beyond.
Chemical Biology Tools
Beyond therapeutic applications, 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile and its derivatives could serve as valuable tools in chemical biology:
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Chemical probes: These compounds could be developed as probes to investigate biological systems, particularly those involving sulfur-containing moieties or specific enzyme interactions.
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Fluorescent tags: Appropriately functionalized derivatives could potentially serve as fluorescent or spectroscopic tags for biological studies.
Materials Science Applications
The structural features of thiopyrano-pyrazole compounds also suggest potential applications in materials science:
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Coordination chemistry: The presence of multiple heteroatoms (N and S) provides coordination sites for metal ions, potentially leading to interesting coordination compounds.
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Electronic materials: The electronic properties of the conjugated system could be exploited for developing materials with specific electronic or optical properties.
Future Research Directions
Despite the potential of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile, several areas remain unexplored and warrant further investigation.
Synthetic Methodology Development
The development of more efficient, scalable, and environmentally friendly synthetic routes is essential for facilitating broader exploration of this compound class:
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Green chemistry approaches: Implementation of solvent-free conditions, recyclable catalysts, and renewable starting materials could enhance the sustainability of synthesis.
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Regioselective functionalization: Development of methods for selective functionalization at specific positions would enable more precise tuning of properties.
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Stereochemical control: Exploration of stereoselective synthesis methods for creating stereodefined derivatives when applicable.
Comprehensive Biological Evaluation
Systematic evaluation of biological activities could reveal unexpected therapeutic applications:
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Target identification: Phenotypic screening followed by target deconvolution could identify specific molecular targets.
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Structure-activity relationship studies: Systematic modification of the base structure coupled with biological evaluation would establish clear structure-activity relationships.
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In vivo studies: Evaluation of promising compounds in appropriate animal models would provide insights into pharmacokinetics and efficacy.
Exploration of Novel Derivatives
Design and synthesis of novel derivatives with enhanced properties could expand the potential applications:
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Hybrid molecules: Combination of the thiopyrano-pyrazole scaffold with other bioactive moieties could lead to synergistic effects.
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Prodrug approaches: Development of prodrug strategies to enhance delivery and bioavailability.
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Targeted delivery systems: Conjugation with targeting moieties for site-specific delivery.
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